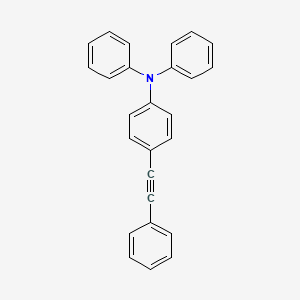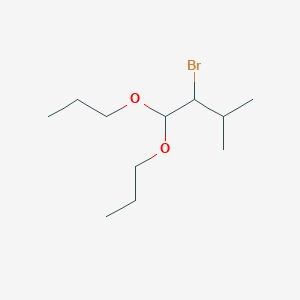
2-Bromo-3-methyl-1,1-dipropoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-1,1-dipropoxybutane is an organic compound with the molecular formula C11H23BrO2. It is a brominated derivative of butane, featuring two propoxy groups and a methyl group attached to the butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1,1-dipropoxybutane typically involves the bromination of 3-methyl-1,1-dipropoxybutane. This can be achieved through the reaction of 3-methyl-1,1-dipropoxybutane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-1,1-dipropoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-1,1-dipropoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Chemical Biology: The compound is used to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methyl-1,1-dipropoxybutane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methylbutane: A simpler brominated butane derivative.
2-Bromo-2-methylbutane: Another brominated butane with a different substitution pattern.
1,1-Dipropoxybutane: The non-brominated analog of 2-Bromo-3-methyl-1,1-dipropoxybutane.
Uniqueness
This compound is unique due to the presence of both bromine and propoxy groups, which confer distinct reactivity and properties compared to other similar compounds. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
106777-76-8 |
|---|---|
Fórmula molecular |
C11H23BrO2 |
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-1,1-dipropoxybutane |
InChI |
InChI=1S/C11H23BrO2/c1-5-7-13-11(14-8-6-2)10(12)9(3)4/h9-11H,5-8H2,1-4H3 |
Clave InChI |
LKWIGOMDOXUWTF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C(C(C)C)Br)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

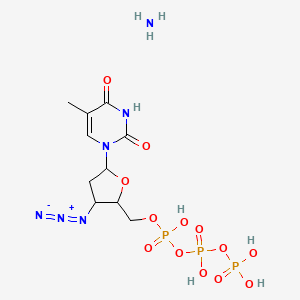

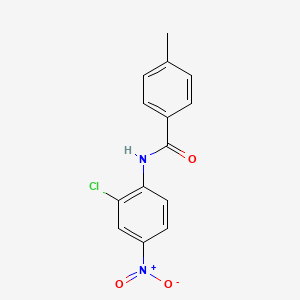

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
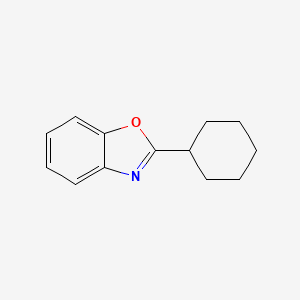
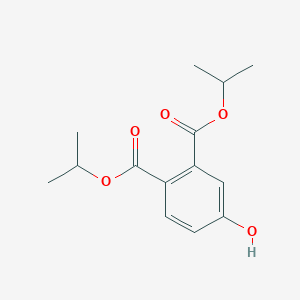

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
